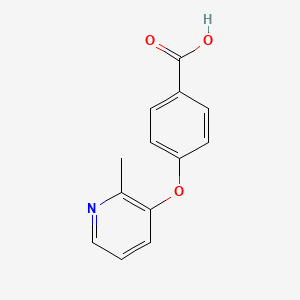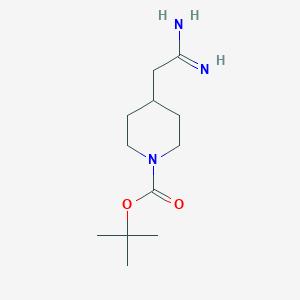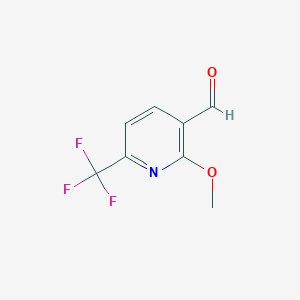![molecular formula C16H23ClN2O3 B1396800 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride CAS No. 1332529-62-0](/img/structure/B1396800.png)
4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride
説明
“4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride” is a chemical compound that can be used for pharmaceutical testing . It has a molecular formula of C16H23ClN2O3 .
Synthesis Analysis
The synthesis of this compound could involve the use of a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The structure also includes a benzoyl group and a morpholine ring .科学的研究の応用
Anti-Nociceptive and Anti-Inflammatory Activity
Research by Doğruer et al. (1998) explored various acetic acid derivatives, including compounds similar to 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride. They discovered that certain derivatives exhibited potent anti-nociceptive and anti-inflammatory activities, with some showing toxic potential. This study indicates the potential therapeutic applications of such compounds in pain and inflammation management Doğruer, Unlü, Şahin, & Yeşilada, 1998.
DNA-PK and PI3K Inhibition
Morrison et al. (2014) conducted a study on morpholino-substituted-benzoxazines, closely related to the compound . They discovered that these compounds could inhibit DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K), indicating their potential use in targeting specific cellular pathways, possibly relevant for cancer research Morrison, Belz, Ihmaid, Al-Rawi, & Angove, 2014.
Lanthanoid Chelate Studies
Roy and Nag (1978) investigated 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone, a compound structurally related to 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride. Their work focused on the formation of complexes with lanthanoids, essential for understanding the coordination chemistry and potential applications in material science Roy & Nag, 1978.
Enamine Chemistry
Ahmed and Hickmott (1979) researched the reaction of αβ-unsaturated acid chlorides with enamines derived from similar compounds. They explored synthesizing substituted adamantane-2,4-diones and bicyclo[2.2.2]octan-2-ones, contributing to the field of organic synthesis and providing insights into the reactivity of such structures Ahmed & Hickmott, 1979.
Heterocyclic Enaminonitrile Reactions
Yamagata, Takaki, and Yamazaki (1992) studied the reactions of 4,5-dihydro-2-morpholino- and -2-pyrrolidino-3-furancarbonitriles, akin to the compound . Their research contributes to the understanding of heterocyclic enaminonitrile chemistry, which is significant in pharmaceutical and agrochemical industries Yamagata, Takaki, & Yamazaki, 1992.
特性
IUPAC Name |
morpholin-4-yl-[4-(pyrrolidin-2-ylmethoxy)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.ClH/c19-16(18-8-10-20-11-9-18)13-3-5-15(6-4-13)21-12-14-2-1-7-17-14;/h3-6,14,17H,1-2,7-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTGZWPUWDFNOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)C(=O)N3CCOCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B1396717.png)
![Spiro[3.5]nonan-2-one](/img/structure/B1396718.png)
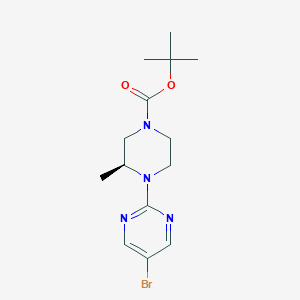
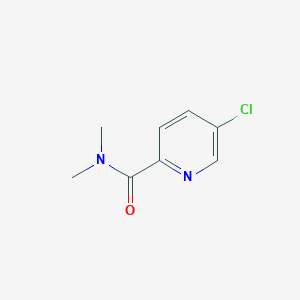

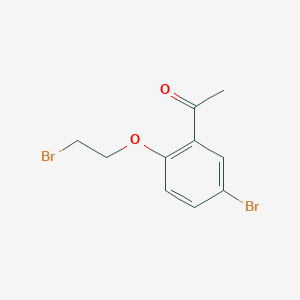
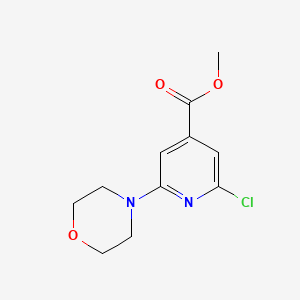
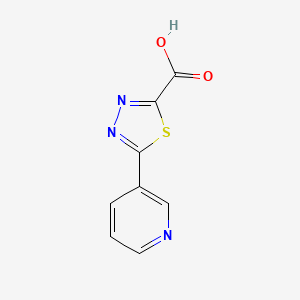
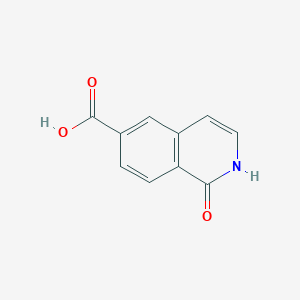
![3-Methyl-3-azaspiro[5.5]undec-7-en-9-one](/img/structure/B1396734.png)
![3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396736.png)
